molecular formula C10H10O3S B13091591 (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid

(Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid

Cat. No.: B13091591
M. Wt: 210.25 g/mol
InChI Key: WSOOHDJBPQFDJC-TWGQIWQCSA-N
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Description

(Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid is an organic compound characterized by the presence of a methoxyphenyl group and a sulfanylprop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid typically involves the reaction of 3-methoxybenzaldehyde with thiol-containing compounds under specific conditions. One common method involves the use of a base-catalyzed reaction where 3-methoxybenzaldehyde is reacted with thioglycolic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding saturated acid.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, or anti-inflammatory properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential use in the treatment of various diseases. Its ability to interact with biological targets and pathways makes it a promising compound for pharmaceutical research.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the methoxyphenyl group can interact with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxyphenyl)prop-2-enoic acid: Lacks the sulfanyl group, resulting in different chemical and biological properties.

    3-(3-methoxyphenyl)-2-sulfanylpropanoic acid: Saturated analog of (Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid.

    3-(4-methoxyphenyl)-2-sulfanylprop-2-enoic acid: Positional isomer with the methoxy group on the para position.

Uniqueness

This compound is unique due to the presence of both the methoxyphenyl and sulfanylprop-2-enoic acid moieties. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

(Z)-3-(3-methoxyphenyl)-2-sulfanylprop-2-enoic acid

InChI

InChI=1S/C10H10O3S/c1-13-8-4-2-3-7(5-8)6-9(14)10(11)12/h2-6,14H,1H3,(H,11,12)/b9-6-

InChI Key

WSOOHDJBPQFDJC-TWGQIWQCSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(/C(=O)O)\S

Canonical SMILES

COC1=CC=CC(=C1)C=C(C(=O)O)S

Origin of Product

United States

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